molecular formula C15H11NO B156637 3-Amino-2-phenyl-1H-inden-1-one CAS No. 1947-47-3

3-Amino-2-phenyl-1H-inden-1-one

Cat. No.: B156637
CAS No.: 1947-47-3
M. Wt: 221.25 g/mol
InChI Key: HLEKBTIHDXNOQP-UHFFFAOYSA-N
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Description

3-Amino-2-phenyl-1H-inden-1-one is an organic compound that belongs to the class of indanones Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring This compound is characterized by the presence of an amino group at the third position and a phenyl group at the second position of the indanone structure

Mechanism of Action

Target of Action

3-Amino-2-phenyl-1H-inden-1-one is a derivative of indole , a heterocyclic compound that is found in many important synthetic drug molecules . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound may influence multiple pathways

Result of Action

Indole derivatives have been reported to exhibit a wide range of biological activities , suggesting that this compound may have similar effects. For example, certain indole derivatives have shown inhibitory activity against influenza A

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-phenyl-1H-inden-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenylindene and ammonia.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-phenyl-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of substituted indanone derivatives.

Scientific Research Applications

3-Amino-2-phenyl-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as dyes and polymers.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylindene: Lacks the amino group but shares the indene structure.

    1-Indanone: Lacks both the amino and phenyl groups but shares the indanone core.

    3-Amino-1H-indene: Contains the amino group but lacks the phenyl group.

Uniqueness

3-Amino-2-phenyl-1H-inden-1-one is unique due to the presence of both the amino and phenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-amino-2-phenylinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEKBTIHDXNOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173109
Record name 3-Amino-2-phenyl-1H-inden-1-one
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Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1947-47-3
Record name 3-Amino-2-phenyl-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1947-47-3
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Record name 3-Amino-2-phenyl-1H-inden-1-one
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Record name 1947-47-3
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Record name 3-Amino-2-phenyl-1H-inden-1-one
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Record name 1947-47-3
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